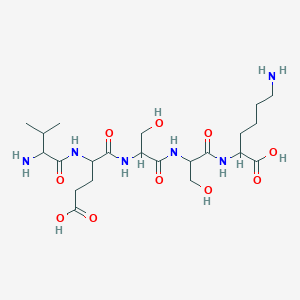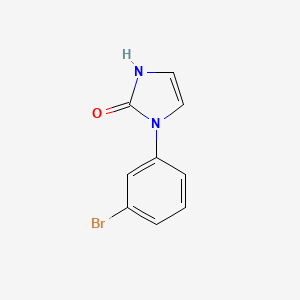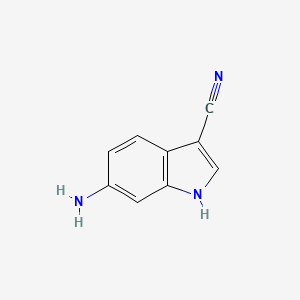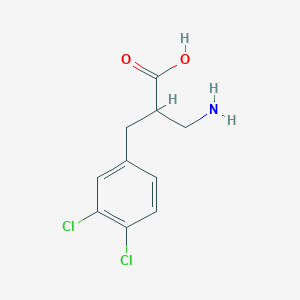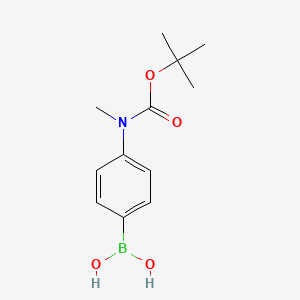
(4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid
Descripción general
Descripción
This compound is a boc protected phenyl boronic acid used for proteomics research . It is also used as a cross-coupling building block in the synthesis of tetracycline derivatives .
Synthesis Analysis
The synthesis of this compound involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . It was also found that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner .Molecular Structure Analysis
The molecular structure of this compound involves a tert-butoxycarbonyl (Boc) group, a methyl group, an amino group, a phenyl group, and a boronic acid group . The exact molecular weight and other structural details may vary depending on the specific synthesis process and the presence of any additional functional groups or modifications .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use as a building block in organic synthesis . For example, it can undergo catalytic protodeboronation in the presence of a radical initiator . It can also participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is stored and handled . For example, it is known to be a solid at room temperature .Aplicaciones Científicas De Investigación
N-tert-Butoxycarbonylation of Amines
A study by Heydari et al. (2007) highlights the use of tert-butoxycarbonyl groups in the N-tert-butoxycarbonylation of amines. This process is crucial for protecting amines during synthesis, particularly in peptide synthesis. The study emphasizes the efficiency and environmental benignity of using heteropoly acids like H3PW12O40 as catalysts in this process. Such reactions are important for producing N-Boc derivatives of chiral α-amino alcohols and esters with excellent yield, showcasing the application of tert-butoxycarbonyl groups in synthetic chemistry (Heydari et al., 2007).
Structural Analysis of Amino Acid Derivatives
Jankowska et al. (2002) investigated the crystal structure of a compound alternatively named 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid. This research was aimed at understanding the impact of N-methylation on peptide conformation. The findings contribute to the broader knowledge of how modifications in amino acid structures, such as tert-butoxycarbonylation, affect their physical properties and potential applications in biochemical and pharmaceutical research (Jankowska et al., 2002).
Synthesis of Non-Proteinogenic Amino Acids
Abreu et al. (2003) conducted research on the synthesis of non-proteinogenic amino acids, incorporating tert-butoxycarbonyl groups. Their work involved creating derivatives such as β,β-bis(benzo[b]thienyl)dehydroalanine through processes like Suzuki cross-coupling. These compounds have potential applications in biological and conformational studies, demonstrating the versatility of tert-butoxycarbonyl groups in synthesizing bioactive and structurally diverse amino acids (Abreu et al., 2003).
Catalysis and Amidation in Organic Synthesis
Tsuji and Yamamoto (2017) explored the use of boronic acid, including derivatives of phenylboronic acid, in catalyzing the amidation of N-hydroxy amino acid methyl esters with tert-butyl esters. This process led to the formation of N-hydroxy dipeptides, illustrating an innovative application of boronic acid catalysts in organic synthesis. The research showcases how tert-butoxycarbonyl groups and boronic acid derivatives can be effectively utilized in peptide synthesis and modification (Tsuji & Yamamoto, 2017).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to form reversible non-ionic bonds with nucleophilic biological compounds such as enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates .
Mode of Action
The compound (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid is a type of organoboron reagent. It is used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid participates in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in synthetic chemistry . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Result of Action
As a participant in the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . .
Propiedades
IUPAC Name |
[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14(4)10-7-5-9(6-8-10)13(16)17/h5-8,16-17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRHVYYSYKNJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669784 | |
| Record name | {4-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
945756-49-0 | |
| Record name | {4-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




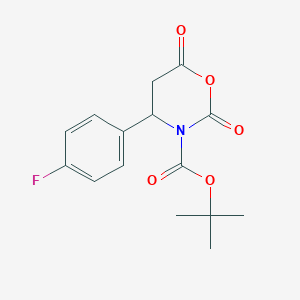


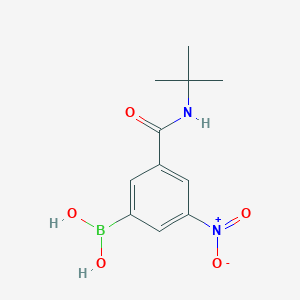
![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)

